N1,N1-Bis(2-chloroethyl)oxalamide (CAS 16813-43-7) is a highly crystalline, bifunctional alkylating agent and building block characterized by a rigid, hydrogen-bond-donating oxamide core flanked by two reactive 2-chloroethyl groups . Unlike simple aliphatic dihalides, the oxamide backbone imparts distinct structural rigidity and strong intermolecular hydrogen-bonding capabilities, making it a highly specialized precursor for macrocyclic ligands, supramolecular polymers, and advanced cross-linked materials [1]. From a procurement perspective, its primary value proposition lies in its balance of shelf stability and controlled reactivity; it provides the bis-alkylating potential required for complex polymerizations without the extreme handling hazards or premature degradation associated with more reactive nitrogen-based analogs.
Substituting N1,N1-bis(2-chloroethyl)oxalamide with generic bis(2-chloroethyl)amines or simple aliphatic dihalides fundamentally compromises both process safety and material performance [1]. In standard bis(2-chloroethyl)amines, the nucleophilic nitrogen lone pair spontaneously attacks the adjacent carbon, forming a highly reactive and toxic aziridinium intermediate that leads to uncontrolled polymerization and rapid degradation during storage. In stark contrast, the oxamide core of N1,N1-bis(2-chloroethyl)oxalamide completely delocalizes the nitrogen lone pairs into the adjacent carbonyl groups, entirely suppressing spontaneous cyclization. This electronic stabilization ensures predictable, temperature-controlled substitution kinetics and allows for safe handling in standard industrial workflows, making it non-interchangeable with standard amine-based cross-linkers when process control and extended shelf-life are critical.
The delocalization of the nitrogen lone pair in N1,N1-bis(2-chloroethyl)oxalamide prevents the rapid intramolecular cyclization that plagues related amine compounds. Quantitative stability assays demonstrate that the oxamide derivative maintains a hydrolytic half-life of >720 hours in aqueous buffer, whereas the comparator N,N-bis(2-chloroethyl)amine degrades rapidly via aziridinium formation [1].
| Evidence Dimension | Hydrolytic half-life (t1/2) |
| Target Compound Data | >720 hours |
| Comparator Or Baseline | N,N-bis(2-chloroethyl)amine (< 2 hours) |
| Quantified Difference | Over 360-fold increase in hydrolytic stability |
| Conditions | Aqueous buffer, pH 7.4, 25 °C |
This extreme stability allows buyers to formulate and store the compound in protic or aqueous environments without rapid loss of the reactive chloroethyl end-groups.
When utilized as a cross-linking agent in polyamine networks, the oxamide core introduces dense, highly ordered intermolecular hydrogen bonding. Thermomechanical analysis reveals that networks cross-linked with N1,N1-bis(2-chloroethyl)oxalamide achieve significantly higher glass transition temperatures compared to those utilizing flexible aliphatic dihalides like 1,6-dichlorohexane [1].
| Evidence Dimension | Glass transition temperature (Tg) of resulting network |
| Target Compound Data | Tg ~ 145 °C |
| Comparator Or Baseline | 1,6-dichlorohexane cross-linked network (Tg ~ 85 °C) |
| Quantified Difference | 60 °C increase in Tg |
| Conditions | Standardized polyamine resin cross-linking at 10 mol% density |
Procurement of this specific oxamide cross-linker is essential for manufacturing high-temperature resistant resins and coatings that aliphatic cross-linkers cannot support.
The specific ethylene chain length combined with the rigid oxamide core provides an optimal bite-angle geometry for templated cyclization reactions. Synthesis of macrocyclic tetraamide ligands using N1,N1-bis(2-chloroethyl)oxalamide yields significantly higher isolated product compared to the extended propyl analog, which suffers from competing linear oligomerization [1].
| Evidence Dimension | Isolated yield of templated macrocycle |
| Target Compound Data | 68% yield |
| Comparator Or Baseline | N,N'-bis(3-chloropropyl)oxamide (42% yield) |
| Quantified Difference | 26% absolute increase in macrocycle yield |
| Conditions | High-dilution templated cyclization with diamines |
Higher cyclization efficiency directly reduces precursor waste and purification costs during the scale-up of specialized chelating agents.
Driven by its ability to increase the glass transition temperature (Tg) by up to 60 °C compared to aliphatic cross-linkers, this compound is the optimal choice for cross-linking polyamine resins used in high-temperature industrial water treatment and specialized coatings [1].
Due to its optimal bite-angle geometry and high cyclization yields, it is heavily utilized as a primary building block for synthesizing macrocyclic tetraamide ligands, which are critical for the selective solvent extraction of transition metals [2].
The rigid, hydrogen-bond-donating oxamide core makes this compound an ideal bifunctional precursor for designing self-assembling supramolecular polymers, where the predictable reactivity of the chloroethyl groups ensures precise end-group functionalization without premature degradation [2].